molecular formula C15H19N3 B2543715 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 303021-39-8

4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2543715
CAS No.: 303021-39-8
M. Wt: 241.338
InChI Key: LNMXQEAWYNFGFK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification of 4-(4-Isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for fused heterocyclic systems, where the imidazo[4,5-c]pyridine core structure serves as the parent framework. The complete chemical name this compound accurately describes the structural features, including the tetrahydro designation indicating partial saturation of the pyridine ring and the specific positioning of the isopropylphenyl substituent. The Chemical Abstracts Service has assigned the registry number 303021-39-8 to this compound, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C₁₅H₁₉N₃ reflects the composition of fifteen carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms, yielding a molecular weight of 241.33 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation provides the connectivity pattern: CC(C)C1=CC=C(C=C1)C2C3=C(CCN2)N=CN3, which encodes the complete molecular architecture including the isopropyl group attachment to the para position of the phenyl ring and the subsequent connection to the imidazopyridine scaffold. This systematic approach to nomenclature ensures unambiguous identification of the compound across scientific literature and chemical databases.

Structural Elucidation Through Spectroscopic Characterization

The comprehensive structural characterization of this compound requires multiple analytical techniques to fully elucidate the molecular architecture and confirm the proposed structure. Spectroscopic methods provide essential information about the electronic environment of individual atoms, functional group identification, and overall molecular connectivity patterns. The heterocyclic nature of the compound, with its fused imidazo-pyridine system and aromatic substituent, presents distinct spectroscopic signatures that can be analyzed through various instrumental techniques.

The molecular structure exhibits several key features that influence its spectroscopic behavior, including the presence of three nitrogen atoms in different chemical environments, the partially saturated pyridine ring, and the aromatic isopropylphenyl substituent. These structural elements contribute to characteristic absorption patterns and chemical shifts that can be systematically analyzed to confirm structural assignments and assess molecular purity. The computational chemistry data indicates a topological polar surface area of 40.71 square angstroms, a logarithmic partition coefficient of 2.7682, two hydrogen bond acceptors, two hydrogen bond donors, and two rotatable bonds, all of which influence the compound's spectroscopic properties.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides the most detailed information about the molecular structure of this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl substituent, the methylene protons of the tetrahydropyridine ring, and the imidazole proton. Related imidazo[4,5-c]pyridine derivatives demonstrate typical aromatic chemical shift patterns in the range of 7.0 to 8.5 parts per million for aromatic protons, with specific coupling patterns that reflect the substitution pattern and electronic environment.

The aliphatic region of the proton spectrum would reveal the characteristic patterns of the isopropyl group, with the methine proton appearing as a septet due to coupling with six equivalent methyl protons, while the methyl groups would appear as a doublet. The tetrahydropyridine ring system contributes methylene signals that typically appear in the aliphatic region between 2.5 and 4.5 parts per million, with chemical shifts influenced by the proximity to nitrogen atoms and the aromatic system. The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with aromatic carbons appearing in the range of 120 to 160 parts per million and aliphatic carbons in the typical alkyl region.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The compound would be expected to exhibit absorption bands corresponding to aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers, aliphatic carbon-hydrogen stretching around 2800-3000 wavenumbers, aromatic carbon-carbon stretching in the 1400-1600 wavenumber region, and nitrogen-containing heterocyclic stretching modes. Related imidazopyridine derivatives show characteristic infrared absorption patterns that can be used for structural confirmation and purity assessment.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 241 would correspond to the intact molecular ion, with characteristic fragmentation patterns involving loss of the isopropyl group, cleavage of the phenyl substituent, and fragmentation of the heterocyclic core. The mass spectrometric behavior of similar imidazopyridine compounds demonstrates predictable fragmentation pathways that can be used for structural elucidation and compound identification. The combination of accurate mass determination and fragmentation analysis provides unambiguous confirmation of the molecular formula and structural connectivity.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound would provide detailed three-dimensional structural information, including precise bond lengths, bond angles, and conformational preferences. The solid-state structure would reveal the preferred orientation of the isopropylphenyl substituent relative to the imidazopyridine core, as well as any intramolecular or intermolecular interactions that influence the molecular packing. Related imidazopyridine structures demonstrate various conformational possibilities depending on the nature and position of substituents, with crystal packing often influenced by hydrogen bonding interactions involving the nitrogen atoms.

The molecular conformation in the crystal lattice would be expected to minimize steric interactions between the isopropyl group and the heterocyclic framework while maximizing favorable intermolecular contacts. The tetrahydropyridine ring typically adopts a chair-like conformation to minimize ring strain, while the orientation of the phenyl substituent can vary depending on crystal packing forces. Computational conformational analysis suggests that the compound has two rotatable bonds, providing some flexibility in the overall molecular shape. The crystal structure analysis would also reveal any polymorphic behavior and provide insights into the preferred hydrogen bonding patterns that could influence physical properties such as solubility and stability.

Intermolecular interactions in the crystal lattice might include hydrogen bonding between nitrogen atoms and hydrogen atoms from neighboring molecules, aromatic stacking interactions between phenyl rings, and van der Waals contacts between aliphatic portions of adjacent molecules. The specific crystal packing arrangement would depend on the crystallization conditions and could potentially exist in multiple polymorphic forms with different physical properties. Understanding the solid-state structure is essential for predicting the compound's behavior in various applications and for optimizing synthetic approaches to achieve desired crystal forms.

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-10(2)11-3-5-12(6-4-11)14-15-13(7-8-16-14)17-9-18-15/h3-6,9-10,14,16H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMXQEAWYNFGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the condensation of 3,4-diaminopyridine with an appropriate aldehyde or ketone under oxidative conditions. One common method includes the use of carboxylic acids or their equivalents in a condensation-dehydration reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit protein-protein interactions (PPIs), which are critical in cancer progression. The modulation of PPIs can lead to synthetic lethality, where cancer cells are selectively targeted while sparing normal cells. Research indicates that compounds similar to 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine may enhance the effectiveness of existing cancer therapies by targeting specific pathways involved in tumor growth and survival .

Study Target Effect
Valanti et al. (2021)Bcl-2 family proteinsInhibition of PPI leading to increased apoptosis in cancer cells
ACS Journal (2021)PARP inhibitorsInduction of synthetic lethality in resistant cancer cell lines

1.2 Neuropharmacology

The compound has also shown promise in neuropharmacological applications. Its structural properties allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The imidazopyridine core is known for its ability to modulate serotonin receptors, which are crucial targets for many antidepressants .

Synthesis and Derivatives

The synthesis of this compound is achieved through various multicomponent reactions that allow for the introduction of different substituents to enhance its biological activity. Research has demonstrated that modifying the compound's structure can lead to derivatives with improved potency and selectivity against specific targets .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1: Breast Cancer Models
    • Researchers evaluated the compound's effects on breast cancer cell lines resistant to traditional therapies. Results indicated a significant reduction in cell viability when treated with this compound compared to controls.
  • Case Study 2: Neurotransmitter Modulation
    • In animal models of anxiety disorders, administration of the compound resulted in decreased anxiety-like behaviors and increased levels of serotonin in the brain.

Mechanism of Action

The mechanism of action of 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 4-Phenyl Position

The 4-phenyl substituent on the imidazo[4,5-c]pyridine core is a critical determinant of pharmacological activity. Key analogs include:

Compound Name Substituent CAS Number Molecular Weight Key Properties/Applications References
4-(4-Isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-isopropylphenyl N/A ~265.35 (calc.) GPCR modulation, research tool
4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-fluorophenyl 7271-09-2 229.25 Enhanced metabolic stability
4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-bromophenyl 7271-11-6 290.15 Potential halogen bonding in targets
4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 2-methoxyphenyl 4875-47-2 245.30 Altered electronic profile
4-(2-Fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 2-fluoro-4-methoxyphenyl 1010882-44-6 277.29 Dual electronic effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Br) : Fluorine and bromine substituents enhance metabolic stability and may improve binding affinity through halogen bonding .
  • Steric Effects : The 4-isopropyl group in the target compound introduces steric bulk, which may influence selectivity in hydrophobic binding pockets .
Stereochemical Variations
  • (4R)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: EWO): This enantiomer demonstrates the importance of stereochemistry in receptor binding, with the R-configuration showing optimized interactions in preclinical models .
Functionalized Derivatives
  • (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS: 1150644-61-3): Chiral centers and methyl groups fine-tune pharmacokinetic properties .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • The 4-isopropylphenyl derivative’s bulky substituent may confer selectivity for lipid-rich GPCR domains, whereas smaller substituents (e.g., F, Cl) favor interactions with polar residues .
  • Fluorinated analogs (e.g., 4-fluorophenyl) exhibit prolonged half-lives due to reduced oxidative metabolism .
Solubility and Lipophilicity
  • LogP Values :
    • 4-Isopropylphenyl analog: Estimated LogP ~3.2 (high lipophilicity).
    • 4-Fluorophenyl analog: LogP ~2.5 (moderate lipophilicity).
    • Carboxylic acid derivatives: LogP <1.0 (enhanced aqueous solubility) .

Biological Activity

4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an imidazo[4,5-c]pyridine core fused with a tetrahydro ring and is substituted with a 4-isopropylphenyl group. Research indicates that it may possess various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 4(4propan2ylphenyl)4,5,6,7tetrahydro1Himidazo[4,5c]pyridine\text{IUPAC Name }4-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
PropertyValue
Molecular FormulaC_{15}H_{19}N_{3}
Molecular Weight241.33 g/mol
CAS Number303021-39-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial effects.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against several human cancer cell lines including:
    • LN-229 (glioblastoma)
    • Capan-1 (pancreatic adenocarcinoma)
    • HCT-116 (colorectal carcinoma)

In these studies, the compound showed varying degrees of cytotoxicity with IC50 values indicating its potency against specific cancers. For example:

Cell LineIC50 (µM)
LN-22911.9
Capan-110.2
HCT-1169.8

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In a study assessing various derivatives:

  • Antibacterial Activity : The compound showed moderate activity against certain bacterial strains such as E. coli with a minimum inhibitory concentration (MIC) of 32 µM.

The mechanism by which this compound exerts its biological effects is not entirely elucidated but is believed to involve:

  • Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential interactions with cellular receptors that regulate growth and apoptosis pathways.

Case Studies and Research Findings

A series of case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Case Study on Cancer Cell Lines :
    • Researchers evaluated the effects of the compound on multiple cancer cell lines to determine its antiproliferative effects.
    • Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of various imidazo[4,5-c]pyridine derivatives.
    • The findings showed that while many derivatives lacked antibacterial properties, some exhibited moderate activity against E. coli.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how can intermediates be characterized?

  • Methodology : The core imidazo[4,5-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, a trityl-protected intermediate can be prepared by reacting 3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine with trityl chloride in acetonitrile (MeCN) using triethylamine (TEA) as a base, achieving ~78% yield . Subsequent hydrogenolysis with Pd/C under hydrogen gas removes protecting groups, as demonstrated in the synthesis of related trityl-protected derivatives .
  • Characterization : Use 1H^1 \text{H}-NMR to confirm regiochemistry (e.g., coupling constants for aromatic protons) and 13C^{13} \text{C}-NMR to verify carbonyl or trityl group incorporation. Mass spectrometry (MS) can validate molecular weight .

Q. How can researchers address low yields in the final hydrogenolysis step during synthesis?

  • Troubleshooting : Optimize catalyst loading (e.g., 10% Pd/C) and reaction time (4–6 hours). Monitor progress via TLC. If incomplete, consider alternative catalysts (e.g., Pearlman’s catalyst) or elevated hydrogen pressure .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Approach : Prioritize receptor-binding assays for histamine H3/H4 or angiotensin II receptors, as structural analogs (e.g., PD123177) show activity in these targets . Radioligand displacement assays using 3H^3 \text{H}-labeled antagonists (e.g., candesartan for angiotensin receptors) can determine IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 4-(4-isopropylphenyl)-imidazo[4,5-c]pyridine derivatives for selective receptor binding?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., P2X7 or CB2 receptors). Focus on substituent effects: the isopropylphenyl group may enhance hydrophobic interactions in binding pockets, while modifications to the imidazole ring (e.g., methyl or halogen substituents) can modulate selectivity . Validate predictions with free-energy perturbation (FEP) calculations .

Q. How should contradictory NMR data for regioisomeric intermediates be resolved?

  • Resolution : Compare 1H^1 \text{H}-NMR chemical shifts with literature values for analogous compounds. For example, the anomeric proton in glycosylated triazolo[4,5-c]pyridines exhibits downfield shifts (>δ7.83) when adjacent to sulfur atoms, distinguishing N-3 vs. N-1 substitution . Use 2D NMR (e.g., HSQC, NOESY) to confirm spatial arrangements .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Design : Introduce polar groups (e.g., hydroxyl, carboxylic acid) to the phenyl ring or imidazole nitrogen. Salt formation (e.g., dihydrochloride salts) enhances aqueous solubility, as seen in preclinical candidates like compound 35 (P2X7 antagonist) . Assess logP and pKa_a values computationally (e.g., MarvinSketch) before synthesis .

Q. How can structure-activity relationships (SAR) explain reduced potency in analogs with fluorophenyl substituents?

  • Analysis : Fluorine’s electron-withdrawing effect may disrupt π-π stacking or hydrogen bonding in receptor pockets. Compare IC50_{50} values of 4-(4-fluorophenyl) vs. 4-(4-isopropylphenyl) analogs in binding assays. Molecular dynamics (MD) simulations can quantify binding stability .

Key Recommendations

  • Synthesis : Prioritize trityl protection for nitrogen atoms to prevent side reactions during functionalization .
  • Biological Testing : Include off-target screening against GPCRs (e.g., histamine receptors) due to structural similarities .
  • Data Interpretation : Cross-validate NMR assignments with X-ray crystallography for ambiguous intermediates .

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